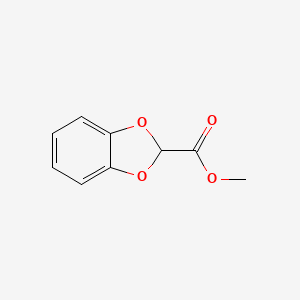

Methyl 1,3-benzodioxole-2-carboxylate

概要

説明

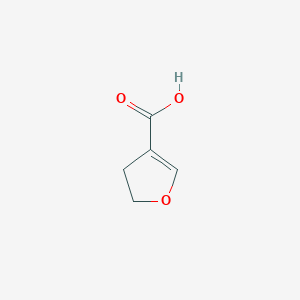

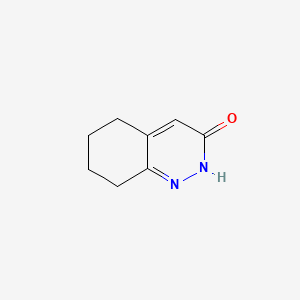

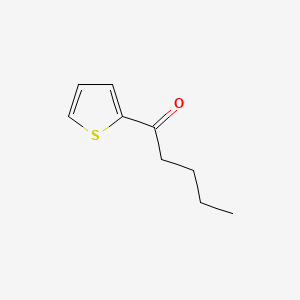

“Methyl 1,3-benzodioxole-2-carboxylate” is an organic compound with the formula C9H8O4 . It is also known as “1,3-Benzodioxole-2-carboxylic acid methyl ester” and has a molecular weight of 180.16 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives has been reported in several studies . One approach involves the use of computer-aided drug discovery techniques to screen artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . Another method involves microwave-assisted green synthesis, which offers advantages such as time efficiency, increased yield, and environmental friendliness .Molecular Structure Analysis

The molecular structure of “Methyl 1,3-benzodioxole-2-carboxylate” is characterized by strong C-H…N and weak C-H…O hydrogen bonds, and further stabilized by C-O…π interactions . The molecules display a flattened herringbone arrangement in the crystal structure .科学的研究の応用

Anti-Tumor Efficiency Improvement

1,3-Benzodioxole derivatives have been found to improve the anti-tumor efficiency of arsenicals . The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors. The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo .

Continuous Acylation Process

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .

Synthesis of Bioactive Molecules

The acylation of 1,3-benzodioxole is a very important industrial intermediate for the synthesis of bioactive molecules . Friedel–Crafts acylation and alkylation reactions are still widely exploited nowadays to introduce an acyl or an alkyl group during the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .

Insecticide Synergist Production

1,3-Benzodioxole is an important industrial intermediate for the synthesis of the insecticide synergist 5-{[2-(2-butoxyethoxy) ethoxy] methyl}-6-propyl-2 H-1,3-benzodioxole .

Anticancer Evaluation

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been designed, synthesized, and evaluated for their anticancer properties . They exhibited good selectivity between cancer cells and normal cells .

Chemical Supplier

Methyl 1,3-benzodioxole-2-carboxylate is available from chemical suppliers for use in various research applications .

作用機序

“Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives have been studied for their potential as auxin receptor agonists . These compounds have shown to enhance root-related signaling responses, exhibiting auxin-like physiological functions . They are recognized by the auxin receptor TIR1 and significantly enhance auxin response reporter’s transcriptional activity .

Safety and Hazards

“Methyl 1,3-benzodioxole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions for “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives could involve their use as auxin receptor agonists for enhancing root growth and crop production . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

特性

IUPAC Name |

methyl 1,3-benzodioxole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQQTKETXOUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342037 | |

| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,3-benzodioxole-2-carboxylate | |

CAS RN |

57984-85-7 | |

| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)